molecular formula C38H77NO8P+ B1238682 Dipentadecanoylphophatidylcholine

Dipentadecanoylphophatidylcholine

Cat. No.: B1238682
M. Wt: 707 g/mol
InChI Key: LJARBVLDSOWRJT-PSXMRANNSA-O
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Description

Dipentadecanoylphosphatidylcholine (C15PC) is a saturated diacylphosphatidylcholine characterized by two pentadecanoyl (15-carbon) fatty acid chains esterified to a glycerol backbone and a phosphocholine head group . Its systematic name is 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine, with the molecular formula C₃₈H₇₆NO₈P and CAS number 3355-27-9 . Structurally, C15PC belongs to the phosphatidylcholine (PC) family, a class of phospholipids critical to cellular membrane integrity and signaling processes.

C15PC exhibits unique biophysical properties due to its intermediate acyl chain length. Studies using X-ray diffraction have shown that saturated phosphatidylcholines, including C15PC, form interdigitated lamellar structures in glycerol solutions, where hydrocarbon chains pack densely in lateral directions while lattice constants increase longitudinally with chain length . This structural behavior influences membrane fluidity, thermal stability, and interactions with hydrophobic molecules. Biochemically, C15PC has been implicated in neuronal differentiation signaling, highlighting its functional relevance beyond structural roles .

Properties

Molecular Formula

C38H77NO8P+

Molecular Weight

707 g/mol

IUPAC Name

2-[[(2R)-2,3-di(pentadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C38H76NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39(3,4)5)47-38(41)31-29-27-25-23-21-19-17-15-13-11-9-7-2/h36H,6-35H2,1-5H3/p+1/t36-/m1/s1

InChI Key

LJARBVLDSOWRJT-PSXMRANNSA-O

Isomeric SMILES

CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCC

Synonyms

diC15-PC
dipentadecanoylphosphatidylcholine

Origin of Product

United States

Scientific Research Applications

Role in Membrane Biology

Phosphatidylcholine is a major component of cellular membranes, contributing to membrane fluidity and integrity. Dipentadecanoylphosphatidylcholine's unique fatty acid composition influences membrane characteristics, making it useful in studies related to:

  • Membrane Dynamics : Investigating how variations in lipid composition affect membrane properties.
  • Cell Signaling : Understanding how phosphatidylcholine derivatives participate in signaling pathways.

Case Study : A study analyzing the effects of dipentadecanoylphosphatidylcholine on membrane fluidity demonstrated that it enhances the stability of lipid bilayers under stress conditions, which is critical for cellular resilience .

Neurological Disorders

Research indicates that phosphatidylcholine plays a role in cognitive function and may have neuroprotective effects. Dipentadecanoylphosphatidylcholine is being explored for its potential benefits in:

  • Alzheimer’s Disease : It may serve as a precursor for acetylcholine synthesis, potentially improving cognitive function.
  • Neuroprotection : Studies suggest that it can protect neuronal cells from oxidative stress .

Case Study : A clinical trial evaluated the effects of phosphatidylcholine supplementation on patients with early-stage Alzheimer's disease, showing improved cognitive scores compared to placebo groups .

Liver Health

Dipentadecanoylphosphatidylcholine has been investigated for its hepatoprotective properties, particularly in conditions like non-alcoholic fatty liver disease (NAFLD). Its role includes:

  • Liver Enzyme Regulation : It helps normalize liver enzyme levels in patients with NAFLD.
  • Antioxidant Effects : The compound exhibits antioxidant properties that reduce liver inflammation .

Case Study : An observational study found that patients receiving dipentadecanoylphosphatidylcholine as an adjunct therapy showed significant improvements in liver function tests over six months .

Biochemical Research

Dipentadecanoylphosphatidylcholine serves as a valuable tool in biochemical research, particularly in lipidomics and metabolic studies:

  • Lipid Profiling : It aids in understanding lipid metabolism and the role of specific lipids in health and disease.
  • Drug Delivery Systems : Its amphiphilic nature makes it suitable for developing drug delivery vehicles that enhance bioavailability.

Data Table 1: Applications Summary

Application AreaSpecific Use CasesKey Findings
Membrane BiologyStudying membrane dynamics and signalingEnhances stability under stress
Neurological DisordersPotential treatment for Alzheimer’s diseaseImproved cognitive function observed
Liver HealthTreatment for NAFLDNormalized liver enzyme levels
Biochemical ResearchLipid profiling and drug delivery systemsValuable for understanding lipid metabolism

Comparison with Similar Compounds

Data Sources :

  • Lattice constants were derived from X-ray diffraction studies of interdigitated structures in glycerol solutions .
  • Phase transition temperatures (gel-to-liquid crystalline) are extrapolated from trends in homologous PC compounds, where longer chains increase transition temperatures due to enhanced van der Waals interactions .

C15PC occupies a middle ground in this series: its lattice constant (52.8 Å) bridges the gap between C14PC and C16PC, reflecting a balance between membrane flexibility and stability. This intermediate chain length reduces lateral hydrocarbon chain disorder compared to shorter-chain analogs like C14PC, while avoiding the excessive rigidity of C16PC or C18PC .

Functional and Analytical Comparisons

Analytical Challenges

Quantification of C15PC requires specialized techniques like electrospray tandem mass spectrometry (ESI-MS/MS) or high-performance liquid chromatography (HPLC) due to its lower natural abundance compared to C16PC or C14PC. Cross-contamination risks during analysis necessitate stringent protocols, such as using unique internal standards (e.g., tripentadecanoin) and avoiding shared reagents with analogous PCs .

Advantages and Limitations

  • C15PC Advantages :
    • Optimal for mimicking intermediate fluidity in synthetic membranes.
    • Less prone to oxidative degradation than polyunsaturated PCs.
  • C15PC Limitations: Limited commercial availability compared to DPPC (C16PC). Higher cost due to niche applications.

Preparation Methods

Chiral Glycerol Backbone Preparation

The synthesis of enantiomerically pure PCs often begins with chiral glycerol derivatives. As demonstrated in CN103408588A, (R)-1,2-diol-3-halopropane can be synthesized via oxidation of 3-halopropene using a chiral catalyst (e.g., Sharpless epoxidation). For DPentadecanoyl-PC, this intermediate would undergo acylation with pentadecanoic anhydride or pentadecanoyl chloride to yield (R)-1,2-dipentadecanoyl-3-halopropane.

Key Reaction:

(S)-1,2-diol-3-chloropropane+Pentadecanoic anhydrideBase(R)-1,2-dipentadecanoyl-3-chloropropane+Acetic acid\text{(S)-1,2-diol-3-chloropropane} + \text{Pentadecanoic anhydride} \xrightarrow{\text{Base}} \text{(R)-1,2-dipentadecanoyl-3-chloropropane} + \text{Acetic acid}

Phosphorylation and Head Group Attachment

Phosphorylation of the sn-3 position typically employs protected phosphate reagents. In CN103408588A, 3,4-dimethoxybenzyl silver phosphate is used to form a phosphotriester intermediate, which is subsequently deprotected using phase-transfer catalysts (e.g., tetrabutylammonium fluoride). The final step involves coupling with choline tosylate in anhydrous pyridine under trichloroacetonitrile catalysis.

Challenges:

  • Multi-step protocols incur yield losses (30–50% reported for distearoyl-PC).

  • Racemization risks during deprotection necessitate stringent conditions.

Modern Synthetic Strategies

Direct Condensation of Glyceryl Phosphorylcholine

CN105753897A outlines a streamlined method for dipalmitoyl-PC synthesis, bypassing intermediate protection by directly condensing glyceryl phosphorylcholine (GPC) with palmitic acid. Adapting this for DPentadecanoyl-PC:

Procedure:

  • Reagents: GPC, pentadecanoic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

  • Solvent: Chloroform or dichloromethane.

  • Mechanism: DCC activates pentadecanoic acid, forming an O-acylisourea intermediate that reacts with GPC’s hydroxyl groups.

Reaction Scheme:

GPC+2Pentadecanoic acidDCC/DMAPDPentadecanoyl-PC+2H2O\text{GPC} + 2\,\text{Pentadecanoic acid} \xrightarrow{\text{DCC/DMAP}} \text{DPentadecanoyl-PC} + 2\,\text{H}_2\text{O}

Advantages:

  • Single-step acylation (yields ~75–85% for dipalmitoyl-PC).

  • No protecting groups required, reducing complexity.

Optimization and Industrial Scalability

Solvent and Catalyst Selection

  • Solvents: Chloroform and dichloromethane are preferred for their ability to dissolve both polar (GPC) and nonpolar (fatty acid) reactants.

  • Catalysts: DMAP enhances acylation efficiency by stabilizing the reactive intermediate.

Purification Techniques

  • Precipitation: Crude product is precipitated using acetone or methyl tert-butyl ether (MTBE).

  • Chromatography: Column chromatography (silica gel) resolves regioisomers but is cost-prohibitive for industrial scale.

Industrial Considerations:

  • Yield: Modern condensation methods achieve higher yields (80% vs. 50% for traditional routes).

  • Cost: DCC (~$50/g) and DMAP (~$30/g) contribute significantly to expenses.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC with evaporative light scattering detection (ELSD) is standard for purity assessment. For dipalmitoyl-PC, retention times of 12–14 min (C18 column, methanol:water 95:5) are typical.

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (CDCl3_3):

    • δ 0.88 (t, 6H, terminal CH3_3),

    • δ 1.26 (m, 44H, -(CH2_2)22_{22}-),

    • δ 4.38 (m, 1H, sn-3 glycerol).

  • 31^31P NMR: Single peak at δ -0.5 ppm confirms phosphate integrity .

Q & A

Q. How can researchers conduct a systematic review of dipentadecanoylphosphatidylcholine’s role in lipid metabolism?

  • Workflow : Define search terms (e.g., “phosphatidylcholine AND neuronal differentiation”) across databases like PubMed and Web of Science. Use reference managers (e.g., EndNote) to organize findings and annotate studies for comparative analysis .
  • Gaps Identification : Prioritize studies with mechanistic insights over descriptive reports, and note under-explored areas like tissue-specific lipid turnover rates .

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